molecular formula C7H7BrClN3O B1523138 3-Amino-1-(4-bromo-2-chlorophenyl)urea CAS No. 1094493-26-1

3-Amino-1-(4-bromo-2-chlorophenyl)urea

Cat. No.: B1523138
CAS No.: 1094493-26-1
M. Wt: 264.51 g/mol
InChI Key: ZSCDUILUQDWLTK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-chlorophenyl)urea is a chemical compound with the molecular formula C7H7BrClN3O and a molecular weight of 264.51 g/mol . It is also known by its IUPAC name N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide . This compound is typically stored at room temperature and appears as a powder .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Molecular Structure and Interactions

  • The compound demonstrates specific molecular interactions and orientations, such as the positioning of bromophenyl and chlorophenyl groups in cis and trans positions, respectively, across the C—N bonds in relation to the urea carbonyl O atom. Such orientations are crucial for understanding the compound's chemical behavior and reactivity, particularly in forming dimers via intermolecular hydrogen bonds in its crystalline structure (Yamin & Mardi, 2003).

Complexation and Hydrogen Bonding

  • The compound is involved in complexation and hydrogen bonding, essential for understanding its behavior in various chemical processes. For instance, heterocyclic ureas like the title compound can unfold to form multiply hydrogen-bonded complexes, a process significant for developing materials with specific properties and for understanding molecular self-assembly mechanisms (Corbin et al., 2001).

Role in Insecticide Activity

  • Certain derivatives of urea compounds, similar to 3-Amino-1-(4-bromo-2-chlorophenyl)urea, show promise as insecticides. They interfere with cuticle deposition in insects, a novel mode of action that indicates the compound's potential for developing new insecticidal formulations (Mulder & Gijswijt, 1973).

Biochemical Applications

  • The compound's derivatives have applications in biochemical processes, such as the selective cleavage of peptide bonds in proteins, demonstrating its potential in proteomics and related research fields (Lischwe & Sung, 1977).

Synthetic Chemistry

  • Urea derivatives, including those structurally similar to this compound, are used in synthetic chemistry for various purposes, such as N-chlorination of amino esters, amides, and peptides. This highlights the compound's role in facilitating chemical transformations and producing novel materials (Sathe et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to interact with multiple receptors , suggesting that 3-Amino-1-(4-bromo-2-chlorophenyl)urea may also have multiple targets.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated potential in various therapeutic areas , suggesting that this compound may also have significant molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name

1-amino-3-(4-bromo-2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDUILUQDWLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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